
1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine is a chemical compound with the molecular formula C13H20N2 . It is also known as 1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.32 . It is a liquid at room temperature . .科学的研究の応用
Catalytic Applications
- Z-Selective Catalytic Linear Dimerization of Phenylacetylenes : This compound has been studied for its role in catalyzing the Z-selective linear head-to-head dimerization of phenylacetylenes. The study found that the related scandium species show poor activity and selectivity (Ge, Meetsma, & Hessen, 2009).
Chemical Synthesis
- Synthesis of Pyrrolidine-based Amino Alcohols : A series of pyrrolidine-based amino alcohols derived from tartaric acid and primary amines was synthesized using this compound. These were used as chiral ligands in the enantioselective alkylation of benzaldehyde, showing significant influence of the N-substituent on the ligand and reaction temperature (Gonsalves et al., 2003).
- Novel Route to 1,2,4-Trisubstituted Pyrroles : The compound was used in a novel synthesis method for 1,2,4-trisubstituted pyrroles. This synthesis involved a cyclization reaction under palladium catalysis to achieve moderate to good yields (Friedrich, Wächtler, & Meijere, 2002).
Spectroscopic Studies
- Identification and Derivatization of Cathinones : Spectroscopic studies, including GC-MS, IR, NMR, and electronic absorption spectroscopy, were employed for identifying novel hydrochloride salts of cathinones related to this compound (Nycz et al., 2016).
Asymmetric Reactions
- Enantioselective A3 Reactions : Pyrrolidine and related amines undergo asymmetric A3 reactions in the presence of copper iodide and a cocatalyst. Propargylamines are obtained with high enantiomeric excesses, showcasing the potential of pyrrolidine derivatives in asymmetric synthesis (Zhao & Seidel, 2015).
Fluorescent Sensor Development
- Novel Pyrene Based Fluorescent Sensor : A pyrene-based fluorescent probe was developed for selective "turn-on" and naked eye sensor for Ni2+ ion detection. This sensor showed low cytotoxicity and strong fluorescence emission in living cells, indicating its potential for selective detection of Ni2+ ions in biological environments (Khan, Ramu, & Pitchumani, 2018).
Nickel Complex Formation
- Aminoalkyl-Substituted Indenyl−Nickel Compounds : Indenyl ligands bearing aminoalkyl substituents related to pyrrolidin-1-yl were used to prepare complexes with varied reactivities as a function of the pendant, hemilabile moiety (Groux & Zargarian, 2003).
Electrochromic Devices
- Fabricating Multicolored Electrochromic Devices : The compound was used in synthesizing a centrosymmetric polymer precursor for electrochromic devices. This led to the development of devices with multiple colors and improved properties like redox stability and switching time (Yagmur, Ak, & Bayrakçeken, 2013).
Safety and Hazards
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
It has been suggested that compounds with a pyrrolidine ring can have diverse biological profiles, due to their different binding modes to enantioselective proteins .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that compounds with a pyrrolidine ring can have diverse biological profiles, which could potentially vary with dosage .
Metabolic Pathways
It is known that the pyrrolidine ring, a key component of this compound, is widely used in the development of drugs, suggesting that it may be involved in various metabolic pathways .
Transport and Distribution
It is known that compounds with a pyrrolidine ring can have diverse biological profiles, which could potentially influence their transport and distribution .
Subcellular Localization
It is known that the pyrrolidine ring, a key component of this compound, can influence the spatial orientation of substituents, which could potentially affect its subcellular localization .
特性
IUPAC Name |
1-phenyl-1-pyrrolidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)13(15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACIQJCVBJSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)
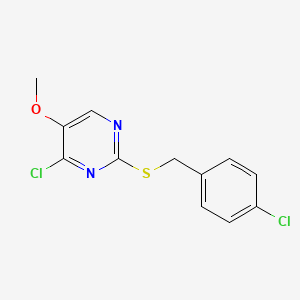
![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)
![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)
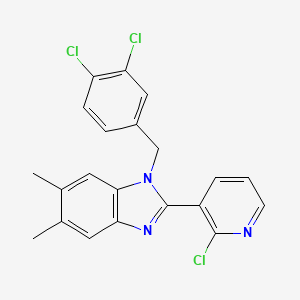
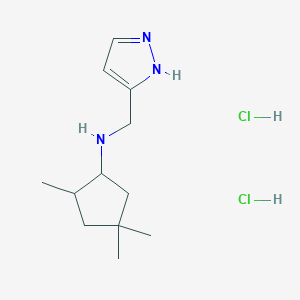
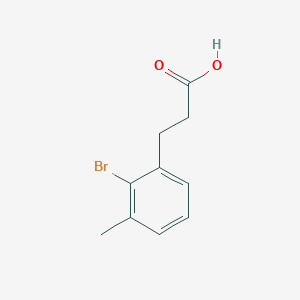
![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)
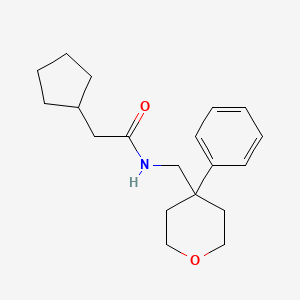
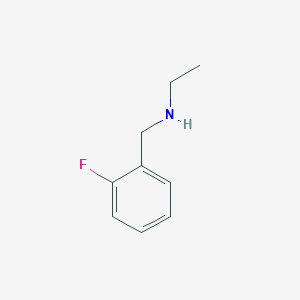
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2939483.png)